
n-Hexylmercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexylmercuric chloride: is an organomercury compound with the chemical formula C₆H₁₃ClHg. It is a derivative of mercury and is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a hexyl group attached to a mercury atom, which is further bonded to a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hexylmercuric chloride can be synthesized through the reaction of hexylmagnesium bromide with mercuric chloride. The reaction typically involves the following steps:
- Preparation of hexylmagnesium bromide by reacting hexyl bromide with magnesium in anhydrous ether.
- Addition of mercuric chloride to the hexylmagnesium bromide solution at low temperatures.
- The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
Chemical Reactions Analysis
Types of Reactions: n-Hexylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Reduction Reactions: The compound can be reduced to form hexylmercury, which can further undergo various transformations.
Oxidation Reactions: this compound can be oxidized to form mercuric oxide and other mercury-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium sulfide, potassium iodide, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
- Substitution reactions yield various organomercury compounds depending on the nucleophile used.
- Reduction reactions produce hexylmercury and other reduced mercury species.
- Oxidation reactions result in the formation of mercuric oxide and other oxidized mercury compounds.
Scientific Research Applications
n-Hexylmercuric chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is conducted on its potential use in pharmaceuticals, especially in the development of mercury-based drugs.
Industry: this compound is used in the production of certain polymers and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of n-hexylmercuric chloride involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in various applications, including its use as an antimicrobial agent.
Comparison with Similar Compounds
Methylmercury chloride: Known for its high toxicity and environmental impact.
Ethylmercury chloride: Used in vaccines as a preservative.
Phenylmercuric chloride: Employed as a fungicide and antiseptic.
Uniqueness of n-Hexylmercuric chloride: this compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain organomercury compounds, making it valuable in specialized research and industrial applications.
Properties
CAS No. |
17774-09-3 |
|---|---|
Molecular Formula |
C6H13ClHg |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
chloro(hexyl)mercury |
InChI |
InChI=1S/C6H13.ClH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
UAHYFHUHJYSJFT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


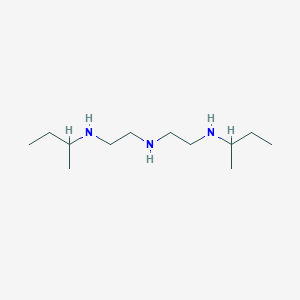

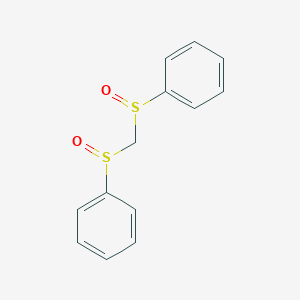
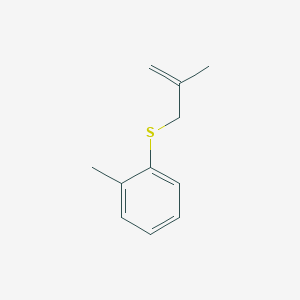




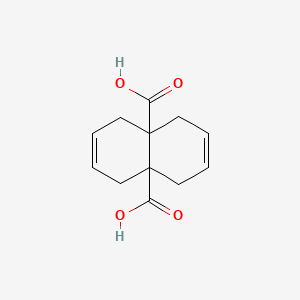
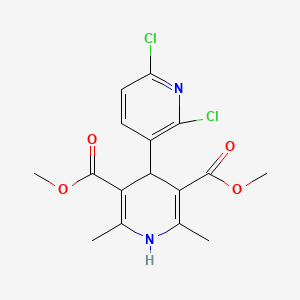
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

